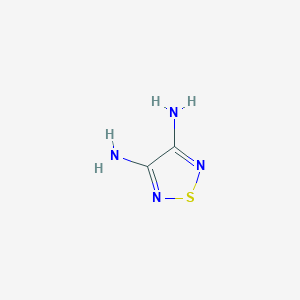

1,2,5-Thiadiazole-3,4-diamine

Descripción general

Descripción

1,2,5-Thiadiazole-3,4-diamine (TDDA) is an organic compound and a derivative of thiadiazole. It is a colorless solid that is used in the synthesis of various organic compounds and is also used in scientific research. TDDA is a versatile compound with a wide range of applications in chemical synthesis and scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1,2,5-Thiadiazole-3,4-diamine has been investigated for its role in the synthesis of various chemical compounds. It serves as a precursor in the enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides, which can further be transformed into 1,2-diamines and 2,3-diamino acids (Schüttler et al., 2013). Moreover, this compound has been utilized in the preparation of new heterocyclic systems such as [1,2,5]selenadiazolo[3,4-c][1,2,5]thiadiazole (Bagryanskaya et al., 2007). These studies highlight its versatility in chemical synthesis.

Applications in Materials Science

In materials science, derivatives of this compound have been explored for various applications. For instance, [1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole and its radical anion have been synthesized and characterized for their potential use in electronic and magnetic applications (Makarov et al., 2005). These compounds have shown promise due to their long-lived radical anions and stable salts, which are crucial for electronic devices.

Role in Photovoltaic Materials

Significant research has been conducted on the use of 1,2,5-thiadiazole derivatives in the design and development of photovoltaic materials. The synthesis of charge-transfer complexes involving 1,2,5-thiadiazole derivatives, such as with tetrathiafulvalene, has been explored to create air and thermally stable single crystals with semiconductor properties (Pushkarevsky et al., 2012). These developments are crucial for advancing solar energy technologies.

Applications in Dyeing and Textiles

1,2,5-Thiadiazole derivatives have also been synthesized for potential applications in dyeing and textiles. The creation of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives and their use in dyeing nylon fabric demonstrate the compound's utility in the textile industry (Malik et al., 2018) These compounds were characterized by various spectroscopic techniques and showed promising dyeing performance.

Mecanismo De Acción

Target of Action

It’s worth noting that thiadiazole derivatives have been extensively researched for their wide range of biological activities . For instance, 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction could potentially lead to changes in cellular processes, although the specifics would depend on the exact nature of the target and the compound’s structure.

Biochemical Pathways

It’s known that thiadiazole derivatives can exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could potentially influence their absorption and distribution .

Result of Action

It’s known that thiadiazole derivatives can exhibit a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .

Safety and Hazards

1,2,5-Thiadiazole-3,4-diamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

1,3,4-thiadiazoles, including 1,2,5-Thiadiazole-3,4-diamine, have become an important class of heterocycles because of their broad types of biological activity . Future research may focus on exploring their potential in various pharmacological activities, such as neuroprotective, antiviral, and antidiabetic properties . Additionally, new synthetic strategies may be developed to tailor the properties and functions of these compounds .

Análisis Bioquímico

Biochemical Properties

It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

1,2,5-Thiadiazole-3,4-diamine has been shown to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma, human lung carcinoma, and human breast carcinoma . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being studied .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies should focus on identifying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Propiedades

IUPAC Name |

1,2,5-thiadiazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLXKLUYTPGIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448272 | |

| Record name | 1,2,5-thiadiazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55904-36-4 | |

| Record name | 1,2,5-thiadiazole-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

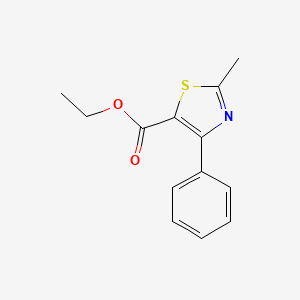

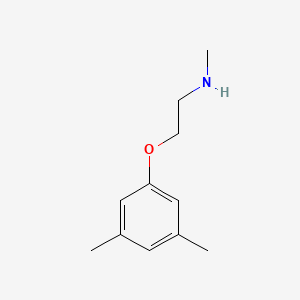

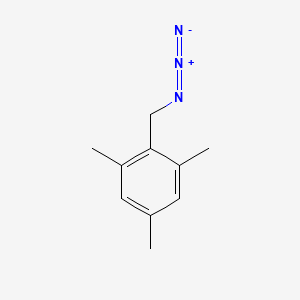

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

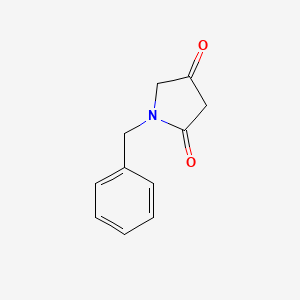

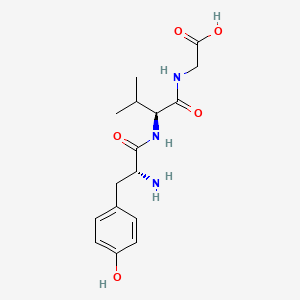

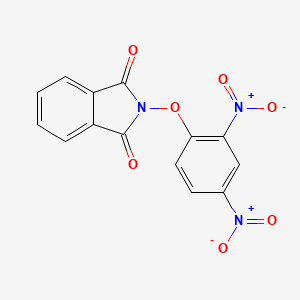

Feasible Synthetic Routes

Q1: What happens when 1,2,5-Thiadiazole-3,4-diamine is exposed to light under very low temperatures?

A: Research indicates that when this compound is irradiated with UV light in a low-temperature matrix (argon or krypton) environment, it undergoes photodecomposition. [] This process generates several products, including the novel diazenecarbothialdehyde (HNNCHS) and its isomer H2NNC(NS). [] Interestingly, this photodecomposition pathway differs from that of the structurally similar 1,2,4-thiadiazole-3,5-diamine, highlighting the impact of subtle structural variations on photochemical reactivity. []

Q2: How was diazenecarbothialdehyde (HNNCHS) identified in these experiments?

A: The identification of the highly reactive HNNCHS, never before observed experimentally, was achieved through a combination of techniques. [] Infrared (IR) spectroscopy of the irradiated low-temperature matrix revealed distinct absorption bands. These bands were then compared to computationally predicted IR spectra of potential photoproducts. The close match between the experimental spectrum and the calculated spectrum for HNNCHS, alongside supporting evidence from comparisons with similar known molecules, confirmed its presence. [] This discovery underscores the power of combining experimental spectroscopy with high-level computational chemistry for characterizing novel, reactive species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)

![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)